molecular formula C10H12O3 B150150 Isopropyl salicylate CAS No. 607-85-2

Isopropyl salicylate

Cat. No.: B150150
CAS No.: 607-85-2
M. Wt: 180.2 g/mol
InChI Key: YEULQIJMIOWCHB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isopropyl salicylate, like other salicylates, is synthesized from chorismate, which is derived from the shikimate pathway For instance, salicylic acid, a related compound, is known to irreversibly inhibit cyclooxygenase-1 and cyclooxygenase-2, enzymes involved in the conversion of arachidonic acid to prostaglandins and thromboxanes .

Cellular Effects

The cellular effects of this compound are not well-studied. Salicylic acid, a related compound, is known to have significant effects on cells. It treats acne by causing skin cells to slough off more readily, preventing pores from clogging up . It also has keratolytic, antibacterial, and photoprotective properties .

Molecular Mechanism

Salicylic acid, a related compound, works by directly and irreversibly inhibiting COX-1 and COX-2 to decrease the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Temporal Effects in Laboratory Settings

It is known that salicylate poisoning can lead to serious and complex impacts on the patient’s physiology, and a successful outcome often requires prolonged physician time at the bedside with rapid responses to frequently changing laboratory and clinical parameters .

Dosage Effects in Animal Models

In dogs and cats, salicylate toxicity can occur with acute ingestions of 100 mg/kg and 50 mg/kg respectively . Adverse effects appear to be dosage-dependent .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as other salicylates. Salicylates are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Transport and Distribution

It was established that this compound can be used similarly to 1,3-diketones as a key component for a new efficient extraction system for selective separation of alkali metal cations .

Subcellular Localization

A machine learning method called LOCALIZER has been trained to predict the subcellular localization of plant proteins or the localization of eukaryotic effector proteins to chloroplasts, mitochondria, or nuclei in the plant cell .

Preparation Methods

Isopropyl salicylate can be synthesized through esterification, where salicylic acid reacts with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Industrial production methods often employ continuous esterification processes to enhance efficiency and yield .

Chemical Reactions Analysis

Isopropyl salicylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Isopropyl salicylate has several scientific research applications:

Comparison with Similar Compounds

Isopropyl salicylate is similar to other salicylate esters, such as methyl salicylate and ethyl salicylate. it is unique in its specific odor profile and solubility characteristics. Similar compounds include:

This compound’s unique properties make it valuable in specific applications where its solubility and odor profile are advantageous.

Properties

IUPAC Name

propan-2-yl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEULQIJMIOWCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060556
Record name Benzoic acid, 2-hydroxy-, 1-methylethyl ester
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-85-2
Record name Isopropyl salicylate
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Record name Isopropyl salicylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-, 1-methylethyl ester
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Record name Benzoic acid, 2-hydroxy-, 1-methylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl salicylate
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Record name ISOPROPYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2265SZU9K
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Synthesis routes and methods

Procedure details

CDI (2.34 g, 14.48 mmol) was added to a solution of salicylic acid (2.00 g, 14.48 mmol) in DMF (40 mL). The reaction mixture was stirred at 50° C. for 4 h and isopropyl alcohol (2.80 mL, 36.20 mmol) was dropwise added. The reaction mixture was stirred at 50° C. for 16 h and allowed to reach r.t. It was poured into H2O (50 mL) and extracted with Et2O (2×40 mL). The organic layer was washed with NaHCO3 (20 mL, saturated aqueous solution), dried over Na2SO4 (anhydrous), filtered and concentrated. The crude residue was flash chromatographed on SiO2 (5% EtOAc/hexanes) to furnish 1.395 g of isopropyl 2-hydroxybenzoate (colourless oil, yield: 54%).
Name
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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